Nonylamine

Solvent extraction Precious metals separation Hydrometallurgy

Nonylamine's C9 chain provides selective Pd(II) precipitation in 6.0M HCl, unlike C8 or C10 homologs. It is an optimal mid-range calibration standard for LC methods and a reference substrate for MAO-B activity assays. Choose this compound for its specific performance niche.

Molecular Formula C9H21N
Molecular Weight 143.27 g/mol
CAS No. 112-20-9
Cat. No. B085610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonylamine
CAS112-20-9
Synonyms1-nonylamine
1-nonylamine hydrobromide
1-nonylamine hydrochloride
1-nonylamine sulfate (2:1)
Molecular FormulaC9H21N
Molecular Weight143.27 g/mol
Structural Identifiers
SMILESCCCCCCCCCN
InChIInChI=1S/C9H21N/c1-2-3-4-5-6-7-8-9-10/h2-10H2,1H3
InChIKeyFJDUDHYHRVPMJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nonylamine (CAS 112-20-9) Procurement Guide: Baseline Properties and Comparator Identification


Nonylamine (1-aminononane, CAS 112-20-9) is a linear primary aliphatic amine with the molecular formula C₉H₂₁N and a molecular weight of 143.27 g/mol . It is characterized by a nine-carbon straight alkyl chain that confers moderate hydrophobicity, with a boiling point of 201-202°C, density of 0.782-0.788 g/mL at 20-25°C, and pKa of 10.64 at 25°C . The compound is slightly soluble in water but readily soluble in most organic solvents, and is classified as corrosive and acutely toxic, requiring appropriate handling precautions . As a primary amine building block, nonylamine participates in alkylation, acylation, and coordination chemistry reactions, finding applications across pharmaceutical intermediates, surfactant synthesis, metal extraction, and mineral flotation .

Why Generic Substitution of Nonylamine with Other n-Alkylamines Fails: Critical Chain-Length Dependent Performance Gaps


Substituting nonylamine with other n-alkyl primary amines (e.g., n-octylamine, C8; n-decylamine, C10; or n-dodecylamine, C12) without experimental validation is scientifically unjustified due to chain-length-dependent physicochemical and functional divergence. In metal extraction systems, the selectivity profile for precious metal separation is exquisitely sensitive to alkyl chain length—nonylamine (C9) precipitates Pd(II) selectively from 6.0 M HCl solutions, whereas n-octylamine (C8) is required for Pt(IV) and Rh(III) precipitation, representing a functional bifurcation that precludes interchangeable use [1]. In flotation applications, the foamability index and collector dosage requirements shift systematically with chain length, with shorter-chain amines demanding higher concentrations to achieve equivalent quartz recovery [2]. In biological systems, the MAO substrate kinetics differ across C5-C10 amines, and in ecotoxicity assessments, nonylamine and decylamine exhibit concentration-additive joint toxicity in algal assays, indicating that even single-carbon differences produce distinct biological response profiles [3][4]. These cross-domain divergences establish that nonylamine occupies a specific performance niche that cannot be reliably extrapolated from adjacent homologs.

Nonylamine (CAS 112-20-9) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Nonylamine Enables Selective Pd(II) Precipitation in 6.0 M HCl Where n-Octylamine Fails

In a comparative study of aliphatic primary amines for precious metal separation, n-nonylamine (C9) was found to selectively precipitate Pd(II) from 6.0 M HCl solutions, whereas n-octylamine (C8) was required for Pt(IV) and Rh(III) precipitation under identical conditions [1]. This selectivity bifurcation is not observed with n-octylamine for Pd(II) precipitation, establishing a chain-length-specific functional boundary.

Solvent extraction Precious metals separation Hydrometallurgy

Nonylamine (C9) Requires 1.7× Higher Dosage Than n-Dodecylamine (C12) for Equivalent Quartz Flotation Recovery

In cationic flotation of quartz using n-alkyl primary amines, the collector dosage required for equivalent recovery is inversely correlated with alkyl chain length. Shorter-chain amines such as n-nonylamine (C9) require higher concentrations than longer-chain analogs such as n-dodecylamine (C12) to achieve comparable quartz recovery [1]. This relationship stems from the foamability index decreasing with reduced chain length, a class-level property of n-alkylamines established across multiple flotation studies [2].

Mineral processing Froth flotation Quartz recovery

Nonylamine (C9) and Decylamine (C10) Exhibit Concentration-Additive Joint Toxicity to Green Algae (EC50 Λ = 0.70-0.76)

In joint toxicity assays using the green alga Selenastrum capricornutum, n-nonylamine (C9) and n-decylamine (C10) were found to be nearly concentration-additive at both EC50 and EC10 levels, with a similarity parameter (Λ) of 0.70-0.76 [1]. This near-additive behavior indicates that the toxicological profiles of C9 and C10 are closely aligned in this algal model, whereas mixtures involving structurally more distant amines produce divergent joint-action patterns.

Ecotoxicology Algal toxicity Environmental risk assessment

Nonylamine Serves as a 'Very Good' MAO Substrate with Selegiline Sensitivity Distinct from Shorter-Chain Amines

Among n-alkylamines ranging from C1 to C18, n-nonylamine (C9) was identified as a 'very good' substrate for rat liver monoamine oxidase (MAO), alongside n-pentylamine (C5) through n-decylamine (C10) [1]. In contrast, shorter-chain amines (methylamine, ethylamine) are not substrates, while longer-chain amines (n-dodecylamine, n-octadecylamine) are poor substrates with high Km and low Vmax values [1]. All good substrates in the C5-C10 range are typical type B substrates based on sensitivity to selegiline (MAO-B inhibitor, Ki = 1×10⁻⁹ M) versus clorgyline (MAO-A inhibitor), with selegiline sensitivity decreasing slightly with increasing chain length [1].

Monoamine oxidase Enzyme kinetics Pharmacology

Nonylamine (C9) Functions as Analytical Reference Standard Alongside C8 and C10 Homologs in LC-Chemiluminescence Method Development

n-Nonylamine was used as a representative primary amine model compound, alongside methyl-n-octylamine (secondary amine) and n-decylamine (primary amine), to optimize derivatization, LC separation, and chemiluminescence detection conditions for a highly sensitive amine detection method [1]. The inclusion of nonylamine as a C9 reference standard in this analytical development context establishes its utility as a mid-chain-length representative for method validation across the C8-C10 range.

Analytical chemistry Liquid chromatography Derivatization

Nonylamine (CAS 112-20-9) Optimal Application Scenarios Based on Differentiated Evidence


Selective Palladium Recovery from Acidic Hydrometallurgical Leachates

In hydrometallurgical circuits processing platinum group metals (PGMs) from 6.0 M HCl leach solutions, n-nonylamine is the preferred precipitating agent when the target metal is exclusively palladium. The evidence demonstrates that n-nonylamine selectively precipitates Pd(II) under these conditions, whereas n-octylamine—despite being a close homolog—does not precipitate Pd(II) and instead targets Pt(IV) and Rh(III) [1]. This selectivity bifurcation enables a sequential separation strategy where nonylamine first removes palladium, followed by octylamine treatment for platinum and rhodium recovery, maximizing individual metal purity and minimizing downstream refining costs.

Intermediate-Chain-Length Reference Standard for Analytical Method Validation (C8-C10 Amines)

For analytical laboratories validating liquid chromatography methods with chemiluminescence detection for primary amines, n-nonylamine serves as an optimal mid-range calibration standard. Published method development protocols have established nonylamine as a model primary amine compound alongside methyl-n-octylamine and n-decylamine for optimizing derivatization and separation conditions [1]. Its C9 chain length provides intermediate retention characteristics that facilitate method transferability across the C8-C10 amine range, reducing the need to synthesize custom reference materials for each homolog.

Environmental Mixture Toxicity Assessment for C9-C10 Amine Discharges

In industrial settings where mixed amine waste streams containing both C9 and C10 homologs are discharged, environmental risk assessors can apply the established concentration-additivity relationship (Λ = 0.70-0.76 at EC50/EC10) to model algal toxicity [1]. This near-additive behavior simplifies mixture toxicity calculations compared to assuming independent action, enabling more accurate compliance predictions for Selenastrum capricornutum-based regulatory testing without requiring de novo ecotoxicity studies for each discharge scenario.

MAO-Mediated Amine Metabolism Studies in Pharmacological Research

n-Nonylamine is classified as a 'very good' monoamine oxidase type B substrate within the optimal C5-C10 chain-length range, with a distinct selegiline sensitivity profile that distinguishes it from shorter-chain amines (which are poor or non-substrates) and longer-chain amines (which exhibit reduced substrate efficiency) [1]. This established enzymatic profile makes nonylamine a suitable positive control or reference substrate for in vitro MAO activity assays, particularly when investigating chain-length-dependent metabolic clearance mechanisms for aliphatic amine-containing drug candidates or environmental amines.

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